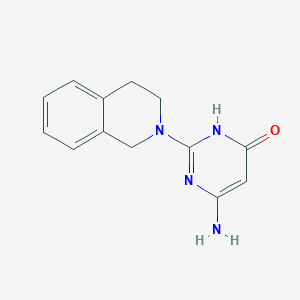
6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a derivative of the isoquinoline family and is an important building block for many pharmaceuticals, agrochemicals, and other synthetic materials. It is also known as 6-AIP, an abbreviation of its systematic name. 6-AIP is an important intermediate in the synthesis of substituted isoquinoline derivatives, which are used in a range of pharmaceutical and agrochemical applications.
Applications De Recherche Scientifique
Heterocyclic Amines and Cancer Research
Heterocyclic amines, including compounds similar to 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one, have been implicated in breast cancer research. Studies show that these compounds, found in cooked meats, may act as mammary carcinogens in rodent models, leading to DNA adducts in the mammary gland. This suggests a potential role of food-derived heterocyclic amines in human breast cancer etiology, highlighting the need for further experimental studies on the interaction between dietary factors and mammary carcinogenesis (Snyderwine, 1994).
Isoquinoline Derivatives in Pharmacology
Isoquinoline derivatives, similar to the compound , show potential in various pharmacological applications. These compounds, known for their biological activities, offer therapeutic prospects in treating diseases like anti-Parkinsonism, anti-tuberculosis, anti-tumor, anti-glaucoma, and anti-viral conditions. This knowledge serves as a reference for researchers and is crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Pyrimidine Derivatives and Biological Activity
The structure-activity relationship of pyrimidine derivatives, closely related to the compound of interest, reveals significant biological activities. These activities include anti-microbial, anti-cancer, anti-inflammatory, and other therapeutic effects. The pyrimidine nucleus has shown promise in treating various diseases, suggesting the compound might share similar potential (Natarajan et al., 2022).
Synthesis and Biological Activity of Pyrimido[4,5-b]quinolines
Research on pyrimido[4,5-b]quinolines, structurally related to the compound , has been explored for their enhanced biological activity. The synthesis of these compounds involves various fused heterocycles, indicating a broad spectrum of potential therapeutic importance, which may be relevant to 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one (Nandha kumar et al., 2001).
Propriétés
IUPAC Name |
4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-7-12(18)16-13(15-11)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H3,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANVQXDSEVPNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



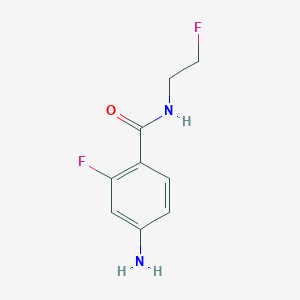
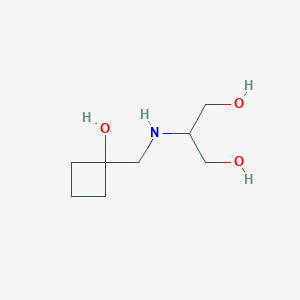
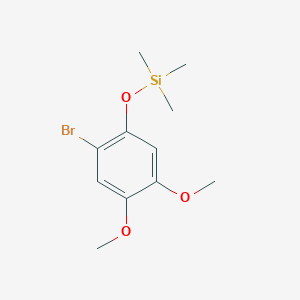
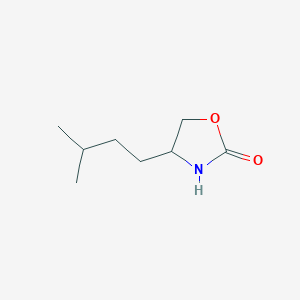
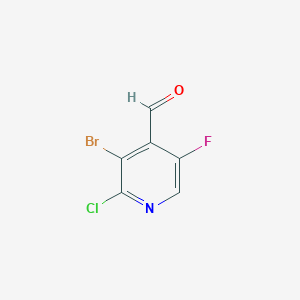
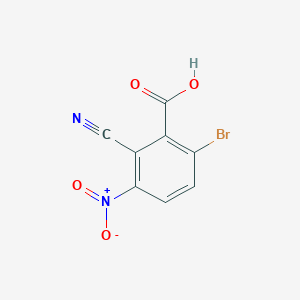
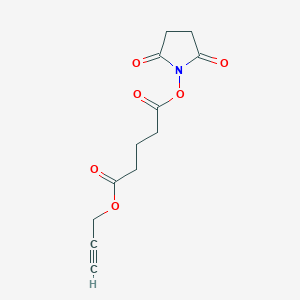
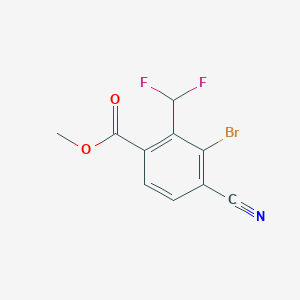
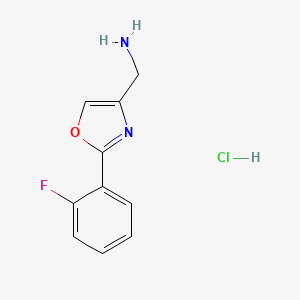
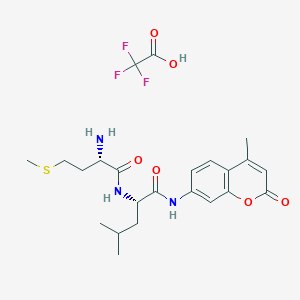
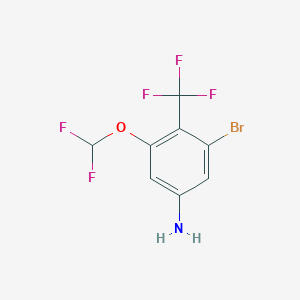
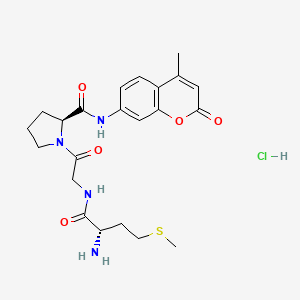
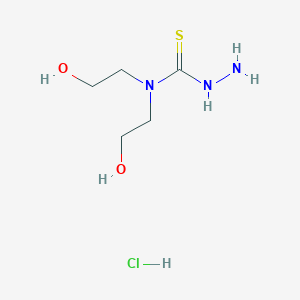
![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)